![molecular formula C17H11ClFN5O B2821400 3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-27-7](/img/structure/B2821400.png)
3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
A series of triazolopyrimidines, including compounds structurally related to 3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, have been studied for their anticancer properties. These compounds exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without competing with paclitaxel binding. This action allows them to overcome resistance associated with multiple drug resistance transporter proteins, showing efficacy in tumor growth inhibition in various nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
Antimicrobial and Antitumor Properties
Derivatives of the triazolopyrimidine class have been synthesized with varying substituents, demonstrating antimicrobial activity against several strains. This broad activity spectrum includes effective inhibition of bacterial and fungal strains, highlighting their potential as therapeutic agents in combating microbial infections. The structural variation within this class allows for the optimization of antimicrobial efficacy (El-Agrody et al., 2001). Additionally, novel 4(3H)-quinazolinone derivatives, closely related to the triazolopyrimidine core structure, have been explored for their anti-inflammatory and analgesic activities, signifying a potential for the development of new therapeutic agents (Farag et al., 2012).
Antibacterial Activity
The synthesis of novel pyrimidine derivatives incorporating the triazolo[1,5-a]pyrimidine ring structure has shown antibacterial activity against Gram-positive and Gram-negative microbial strains. These findings are crucial for developing new antibacterial agents capable of addressing the growing concern of antibiotic resistance. The ability of these compounds to inhibit microbial growth underscores their potential in the discovery and development of new antibacterial therapies (Lahmidi et al., 2019).
Antitumor and Antimicrobial Applications
Further expanding on the utility of triazolopyrimidine derivatives, additional studies have synthesized and evaluated these compounds for their antitumor and antimicrobial activities. The structural diversity within this chemical class enables the identification of compounds with specific biological activities, offering a promising avenue for the development of new drugs with targeted therapeutic effects against cancer and microbial infections (Prasanna Kumara et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGXQYRWYBHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.